molecular formula C21H29Cl2N3O2 B1677864 Picumeterol CAS No. 130641-36-0

Picumeterol

Cat. No. B1677864
Key on ui cas rn: 130641-36-0
M. Wt: 426.4 g/mol
InChI Key: NUBLQEKABJXICM-FQEVSTJZSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04937251

Procedure details

A solution of 5-(4-amino-3,5-dichlorophenyl)-3-[6-[2-(2-pyridinyl) ethoxy]hexyl]-2-oxazolidinone (80 mg) and 2N hydrochloric acid (1 ml) in THF (5 ml) was heated at 80° for 2 h. The solvent was evaporated and the aqueous residue extracted with ethyl acetate (2×25 ml). The aqueous layer was basified with 2N sodium hydroxide solution to pH10 and extracted with ethyl acetate (3×25 ml). The combined extracts were dried and evaporated to leave a pale yellow gum (70 mg). Crystallisation from ethyl acetate/n-hexane gave the title compound as a white crystalline solid m.p. 97.5°-100°, t.l.c. (System A 39:10:1) Rf 0.44.
Name
5-(4-amino-3,5-dichlorophenyl)-3-[6-[2-(2-pyridinyl) ethoxy]hexyl]-2-oxazolidinone
Quantity
80 mg
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Name

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[C:7]([Cl:8])=[CH:6][C:5]([CH:9]2[O:13]C(=O)[N:11]([CH2:15][CH2:16][CH2:17][CH2:18][CH2:19][CH2:20][O:21][CH2:22][CH2:23][C:24]3[CH:29]=[CH:28][CH:27]=[CH:26][N:25]=3)[CH2:10]2)=[CH:4][C:3]=1[Cl:30].Cl>C1COCC1>[NH2:1][C:2]1[C:7]([Cl:8])=[CH:6][C:5]([CH:9]([CH2:10][NH:11][CH2:15][CH2:16][CH2:17][CH2:18][CH2:19][CH2:20][O:21][CH2:22][CH2:23][C:24]2[CH:29]=[CH:28][CH:27]=[CH:26][N:25]=2)[OH:13])=[CH:4][C:3]=1[Cl:30]

Inputs

Step One
Name
5-(4-amino-3,5-dichlorophenyl)-3-[6-[2-(2-pyridinyl) ethoxy]hexyl]-2-oxazolidinone
Quantity
80 mg
Type
reactant
Smiles
NC1=C(C=C(C=C1Cl)C1CN(C(O1)=O)CCCCCCOCCC1=NC=CC=C1)Cl
Name
Quantity
1 mL
Type
reactant
Smiles
Cl
Name
Quantity
5 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was evaporated
EXTRACTION
Type
EXTRACTION
Details
the aqueous residue extracted with ethyl acetate (2×25 ml)
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate (3×25 ml)
CUSTOM
Type
CUSTOM
Details
The combined extracts were dried
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Name
Type
product
Smiles
NC1=C(C=C(C=C1Cl)C(O)CNCCCCCCOCCC1=NC=CC=C1)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 70 mg
YIELD: CALCULATEDPERCENTYIELD 92.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04937251

Procedure details

A solution of 5-(4-amino-3,5-dichlorophenyl)-3-[6-[2-(2-pyridinyl) ethoxy]hexyl]-2-oxazolidinone (80 mg) and 2N hydrochloric acid (1 ml) in THF (5 ml) was heated at 80° for 2 h. The solvent was evaporated and the aqueous residue extracted with ethyl acetate (2×25 ml). The aqueous layer was basified with 2N sodium hydroxide solution to pH10 and extracted with ethyl acetate (3×25 ml). The combined extracts were dried and evaporated to leave a pale yellow gum (70 mg). Crystallisation from ethyl acetate/n-hexane gave the title compound as a white crystalline solid m.p. 97.5°-100°, t.l.c. (System A 39:10:1) Rf 0.44.
Name
5-(4-amino-3,5-dichlorophenyl)-3-[6-[2-(2-pyridinyl) ethoxy]hexyl]-2-oxazolidinone
Quantity
80 mg
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Name

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[C:7]([Cl:8])=[CH:6][C:5]([CH:9]2[O:13]C(=O)[N:11]([CH2:15][CH2:16][CH2:17][CH2:18][CH2:19][CH2:20][O:21][CH2:22][CH2:23][C:24]3[CH:29]=[CH:28][CH:27]=[CH:26][N:25]=3)[CH2:10]2)=[CH:4][C:3]=1[Cl:30].Cl>C1COCC1>[NH2:1][C:2]1[C:7]([Cl:8])=[CH:6][C:5]([CH:9]([CH2:10][NH:11][CH2:15][CH2:16][CH2:17][CH2:18][CH2:19][CH2:20][O:21][CH2:22][CH2:23][C:24]2[CH:29]=[CH:28][CH:27]=[CH:26][N:25]=2)[OH:13])=[CH:4][C:3]=1[Cl:30]

Inputs

Step One
Name
5-(4-amino-3,5-dichlorophenyl)-3-[6-[2-(2-pyridinyl) ethoxy]hexyl]-2-oxazolidinone
Quantity
80 mg
Type
reactant
Smiles
NC1=C(C=C(C=C1Cl)C1CN(C(O1)=O)CCCCCCOCCC1=NC=CC=C1)Cl
Name
Quantity
1 mL
Type
reactant
Smiles
Cl
Name
Quantity
5 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was evaporated
EXTRACTION
Type
EXTRACTION
Details
the aqueous residue extracted with ethyl acetate (2×25 ml)
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate (3×25 ml)
CUSTOM
Type
CUSTOM
Details
The combined extracts were dried
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Name
Type
product
Smiles
NC1=C(C=C(C=C1Cl)C(O)CNCCCCCCOCCC1=NC=CC=C1)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 70 mg
YIELD: CALCULATEDPERCENTYIELD 92.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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